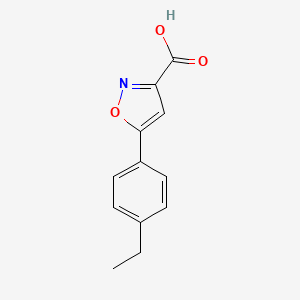

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid

Description

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Properties

IUPAC Name |

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)11-7-10(12(14)15)13-16-11/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTZJQFGZFDXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427994 | |

| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-50-1 | |

| Record name | 5-(4-Ethylphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Cyclization via β-Ketoester Intermediates and Hydroxylamine

This classical approach involves the following key steps, adapted from related isoxazole syntheses (analogous to those used for 5-methylisoxazole-4-carboxylic acid derivatives):

| Step | Reagents and Conditions | Description |

|---|---|---|

| (a) | Ethylacetoacetate, triethylorthoformate, acetic anhydride; 75–150 °C (preferably 100–110 °C) | Formation of ethyl ethoxymethyleneacetoacetic ester intermediate |

| (b) | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt; −20 to 10 °C (preferably −10 to 0 °C) | Cyclization to ethyl 5-substituted isoxazole-4-carboxylate |

| (c) | Strong acid (e.g., HCl) | Hydrolysis to 5-substituted isoxazole-4-carboxylic acid |

| (d) | Thionyl chloride | Conversion to acid chloride intermediate |

| (e) | Reaction with substituted aniline and amine base; 0–50 °C | Formation of amide derivatives (e.g., leflunomide analogs) |

This multi-step process has been demonstrated for related compounds and can be adapted for 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid by using the corresponding 4-ethylphenyl-substituted starting materials in place of trifluoromethyl aniline or methyl groups.

- The initial formation of the β-ketoester intermediate is critical and typically involves careful temperature control to optimize yield.

- Hydroxylamine sulfate mediates the cyclization to the isoxazole ring.

- Acid hydrolysis converts esters to carboxylic acids.

- The acid chloride intermediate allows further functionalization if needed.

- This method is well-established, scalable, and yields high purity products with minimal by-products when optimized.

Method 2: Direct Synthesis from Carboxylic Acids via Triflylpyridinium Reagent

A more recent and highly efficient method involves direct construction of the oxazole ring from carboxylic acids using a triflylpyridinium reagent, enabling rapid and scalable synthesis of 4,5-disubstituted oxazoles, which includes isoxazole derivatives:

| Step | Reagents and Conditions | Description |

|---|---|---|

| (a) | Carboxylic acid (e.g., 4-ethylbenzoic acid), DMAP, triflylpyridinium salt; DCM solvent, room temperature | In situ activation of carboxylic acid to acylpyridinium salt |

| (b) | Alkyl isocyanoacetate or tosylmethyl isocyanide; 40 °C, 30 min | Nucleophilic attack and cyclization to oxazole ring |

| (c) | Work-up: aqueous extraction, drying, chromatography | Isolation of 4,5-disubstituted oxazole product |

This method is notable for:

- Broad substrate scope, including aromatic acids with electron-donating groups like ethyl.

- Mild reaction conditions and short reaction times.

- Good to excellent yields (often >80%).

- Scalability demonstrated by gram-scale synthesis.

- Recovery and reuse of DMAP base, enhancing sustainability.

The general reaction mechanism proceeds via formation of an acylpyridinium intermediate, nucleophilic attack by deprotonated isocyanoacetate, followed by cyclization to the oxazole ring.

This approach can be adapted to prepare this compound by starting from 4-ethylbenzoic acid and appropriate isocyanoacetate derivatives.

Comparative Data Table of Preparation Methods

| Feature | Method 1: β-Ketoester Cyclization | Method 2: Direct Carboxylic Acid Activation |

|---|---|---|

| Starting Materials | Ethylacetoacetate derivatives, hydroxylamine sulfate | 4-Ethylbenzoic acid, isocyanoacetate derivatives |

| Key Reagents | Triethylorthoformate, acetic anhydride, strong acid, thionyl chloride | Triflylpyridinium salt, DMAP |

| Reaction Conditions | 75–150 °C (initial), −20 to 10 °C (cyclization), acidic hydrolysis | Room temperature to 40 °C, 30 min reaction |

| Yield | Moderate to high, depending on purification | High yields (up to 90% reported) |

| Scalability | Established, multi-step | Demonstrated gram-scale synthesis |

| Purification | Crystallization, distillation, chromatography | Chromatography |

| By-products | Possible isomeric impurities if not controlled | Minimal by-products, clean reaction |

| Advantages | Well-known, versatile intermediates | Mild, rapid, sustainable, broad scope |

Research Findings and Practical Considerations

- The classical β-ketoester route requires careful temperature control and purification steps to avoid impurities such as isomeric by-products and to achieve high-quality API (Active Pharmaceutical Ingredient) standards.

- The direct carboxylic acid activation method using triflylpyridinium reagents represents a significant advancement, allowing rapid assembly of oxazole rings directly from readily available acids with mild conditions and high functional group tolerance.

- Both methods can be adapted to introduce the 4-ethylphenyl substituent by selecting appropriate starting materials (e.g., 4-ethylbenzoyl derivatives or 4-ethylbenzoic acid).

- The direct method also allows late-stage functionalization of complex molecules, indicating potential for derivatization of bioactive compounds containing the this compound motif.

- Recovery and reuse of catalysts (DMAP) in the direct method improve cost-efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Research has indicated that derivatives of 1,2-oxazole compounds exhibit antibacterial activity, particularly against strains such as Mycobacterium tuberculosis. The compound 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid has been studied for its potential to inhibit specific bacterial enzymes involved in cysteine biosynthesis. In a study, it was found that this compound demonstrated an IC50 value of 110 µM against Staphylococcus aureus serine acetyltransferase, indicating its potential as a lead compound for developing new antibacterial agents .

1.2 Anti-inflammatory Activity

Compounds containing the oxazole ring have shown promise in anti-inflammatory applications. The carboxylic acid functional group in this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in inflammatory disease models .

Material Science Applications

2.1 Synthesis of Functional Polymers

The unique structure of this compound allows it to be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, it can be used as a monomer in the production of thermosetting resins which are crucial in various industrial applications .

2.2 Photochemical Applications

The photochemical properties of isoxazole derivatives have been explored for their potential use in photonic devices. The ability of this compound to absorb UV light makes it suitable for applications in UV filters and light-emitting diodes (LEDs). Its incorporation into polymeric materials can improve their resistance to UV degradation .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Polymer Development

Researchers synthesized a series of copolymers incorporating this compound to assess their thermal properties. The resulting materials exhibited improved thermal stability compared to traditional polymers, highlighting the compound's utility in creating advanced materials for high-temperature applications .

| Activity Type | Test Organism | IC50 (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 110 |

| Anti-inflammatory | In vitro model (not quantified) | - |

Table 2: Material Properties of Polymers Containing this compound

| Property | Standard Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Mechanical Strength (MPa) | 50 | 75 |

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may regulate signaling pathways in cells, affecting processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid include other isoxazole derivatives, such as:

- 3,5-disubstituted isoxazoles

- 3,4-disubstituted isoxazoles

- 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit distinct activities, making it a valuable compound for various applications.

Biological Activity

5-(4-Ethylphenyl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its bioisosteric properties and ability to interact with various biological targets. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 15.0 |

| Breast cancer (MCF-7) | 10.0 |

| Lung adenocarcinoma (A549) | 9.5 |

The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. It was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and microbial metabolism. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell cycle and apoptosis .

- Receptor Interaction : The compound may also bind to receptors involved in signaling pathways related to inflammation and cell survival, thereby modulating cellular responses .

Case Study 1: Anticancer Efficacy in Vivo

In a murine model of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor volume by approximately 45% after four weeks of treatment. Histological analysis revealed increased apoptosis within tumor tissues .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it maintained efficacy even at lower concentrations, suggesting potential for development into a new class of antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid?

- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like ethyl 3-(4-ethylphenyl)propiolate and hydroxylamine derivatives. Key steps include:

- Cyclocondensation : Reacting substituted phenylpropiolates with hydroxylamine under acidic conditions to form the oxazole ring .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using aqueous NaOH or HCl to yield the final carboxylic acid derivative.

- Purification : Recrystallization from ethanol/water mixtures, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirmed via melting point analysis (expected range: 180–185°C, based on analogous oxazole derivatives) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a multi-technique approach:

- HPLC : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/0.1% TFA, flow rate 1 mL/min, λ = 254 nm).

- NMR Spectroscopy : Confirm structure via NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, oxazole protons at δ 8.1 ppm) and NMR (carboxylic acid carbon at ~170 ppm) .

- Melting Point : Compare experimental values (e.g., 182–185°C) to literature data for analogous compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid: 182–183°C ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA-compliant laboratory practices:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust or vapors .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity?

- Methodological Answer : Focus on target-specific assays:

- Antimicrobial Activity : Perform microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .

- Enzyme Inhibition : Test inhibition of COX-2 or MMP-9 via fluorometric assays (IC calculations) with 10 µM–100 µM compound concentrations .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, comparing to doxorubicin as a reference .

Q. What computational approaches can predict interactions between this compound and biological targets?

- Methodological Answer : Employ molecular modeling tools:

- Docking Studies : Use AutoDock Vina to simulate binding to active sites (e.g., COX-2 PDB: 5KIR). Parameterize the compound’s 3D structure (generated via PubChem’s InChI ).

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å acceptable) .

- QSAR Models : Corporate substituent effects (e.g., ethyl group lipophilicity) to predict activity against related targets .

Q. How can researchers resolve discrepancies in reported physical property data?

- Methodological Answer : Address inconsistencies systematically:

- Melting Point Validation : Compare experimental results (e.g., 182–185°C) with structurally similar compounds (e.g., 5-methyl-2-phenyl oxazole derivative: 182–183°C ; 4-methyl-2-phenyl oxazole: 239–242°C ).

- Spectroscopic Cross-Validation : Match NMR/IR data with computational predictions (e.g., PubChem’s InChI-derived spectra ).

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer : Optimize formulation:

Q. How can synthetic routes be optimized for scalability?

- Methodological Answer : Mitigate common pitfalls:

- Catalyst Screening : Test Pd/C or Ni catalysts for higher yields in cyclization steps .

- Solvent Optimization : Replace THF with ethanol to reduce costs and improve safety .

- Process Monitoring : Use inline FTIR to track reaction progression and minimize byproducts .

Data Contradiction Analysis

Q. How should conflicting spectral data be addressed in peer-reviewed studies?

- Methodological Answer : Apply rigorous validation:

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., 25°C, dry N atmosphere).

- Collaborative Verification : Share samples with independent labs for cross-testing .

- Computational Alignment : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.